![molecular formula C7H6Cl2N2S B2474450 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine CAS No. 1429639-81-5](/img/structure/B2474450.png)

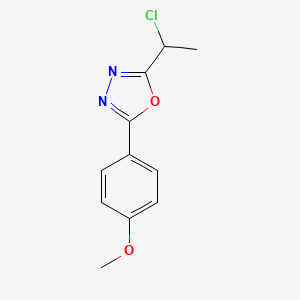

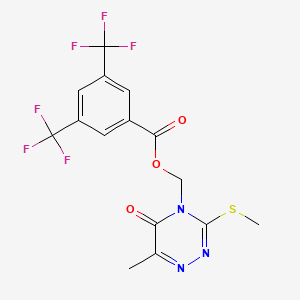

2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine” is a chemical compound with the CAS Number: 74901-71-6 . It has a molecular weight of 207.08 and its IUPAC name is 2,4-dichloro-5,7-dihydrothieno[3,4-d]pyrimidine . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for the compound is 1S/C6H4Cl2N2S/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Unfortunately, a detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 207.08 . The compound should be stored in a refrigerator .Scientific Research Applications

Synthesis and Antifungal Activities

- A study focused on the synthesis of various thieno[2,3-d]pyrimidine derivatives, including compounds structurally related to 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine, and evaluated their antifungal activities. These compounds showed significant effects on rice blast, sheath blight, and cucumber powdery mildew, highlighting their potential in agricultural applications (Konno et al., 1989).

Synthesis Methods

- Research on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a compound related to this compound, provides insights into the methodology for creating such compounds. The total yield of the product was around 46%, with a purity higher than 99.5%, indicating effective synthesis processes (Liu Guo-ji, 2009).

Anticancer Applications

- A related study synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound similar to this compound, and evaluated its antitumor activity. It showed significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential as a cancer treatment (Grivsky et al., 1980).

Improved Synthesis Methods

- An improved synthesis method for 2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide, structurally similar to this compound, was reported. This method achieved a yield of up to 92%, highlighting advancements in synthesis techniques (S. Lan-xiang, 2007).

Antiviral Activity

- A study on 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, compounds similar to this compound, indicated slight antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), suggesting potential in antiviral research (Saxena et al., 1988).

Comparative Studies of Properties

- A comparative study of the properties of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, structurally related to this compound, provided insights into their physicochemical properties and biological potential. The study highlighted how the position of the sulfur atom in these compounds impacts their electronic spectra and biological activities (Zadorozhny et al., 2010).

Antimicrobial Activity

- Research on 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, which are structurally similar to this compound, showed promising antimicrobial activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa. This indicates potential for use in antimicrobial applications (Kolisnyk et al., 2015).

GPR119 Agonists for Diabetes Mellitus

- A study discovered fused-pyrimidine derivatives as potent GPR119 agonists for the treatment of type 2 diabetes mellitus. The research highlighted 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivatives as highly potent GPR119 agonists, demonstrating the therapeutic potential of compounds related to this compound in diabetes treatment (Negoro et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which represents a warning for acute toxicity, skin irritation, eye irritation, and respiratory irritation . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Mode of Action

The exact mode of action of 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its targets and the resulting changes at the molecular level remain to be elucidated.

properties

IUPAC Name |

2,4-dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c1-3-5-4(2-12-3)6(8)11-7(9)10-5/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELWEVMHFJQSAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CS1)C(=NC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2474369.png)

![4-chloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2474375.png)

![(3aR,6aS)-2-[2-(3-methoxyphenoxy)ethyl]-5-(thiophene-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2474377.png)

![3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2474378.png)

![Methyl (1R,2S)-2-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2474380.png)

![N-(3,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2474386.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2474387.png)